molecular formula C11H24N2O2 B6230214 tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate CAS No. 290815-01-9

tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate

Cat. No.: B6230214
CAS No.: 290815-01-9
M. Wt: 216.32 g/mol
InChI Key: PZCDWEOQKBSMMC-MRVPVSSYSA-N
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Description

tert-Butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a stereospecific amino-alcohol backbone. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where its Boc group protects amine functionalities during multi-step reactions . The (2S)-configuration at the chiral center ensures specificity in downstream applications, such as asymmetric catalysis or drug molecule assembly.

Properties

CAS No.

290815-01-9

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1

InChI Key

PZCDWEOQKBSMMC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CN)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(CN)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Classical Carbamate Formation via Boc Protection

The most straightforward method involves direct protection of the primary amine group in (2S)-1-amino-3,3-dimethylbutan-2-amine using di-tert-butyl dicarbonate (Boc anhydride). This reaction typically proceeds in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) with a mild base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the generated acid .

Reaction Conditions:

  • Substrate: (2S)-1-amino-3,3-dimethylbutan-2-amine (1.0 equiv)

  • Reagent: Boc anhydride (1.2 equiv)

  • Base: Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (0.5 M)

  • Temperature: 0°C to room temperature (RT)

  • Time: 12–24 hours

Yield and Purity:

ParameterValue
Isolated Yield85–92%
Purity (HPLC)>98%
Enantiomeric Excess>99% (retained)

This method’s simplicity is offset by the need for stringent control over stoichiometry to avoid overprotection. The Boc group’s orthogonal stability allows subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups .

Coupling Agent-Mediated Synthesis

For substrates with steric hindrance or low nucleophilicity, carbamate formation can be facilitated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt). This approach is particularly effective when the amine is part of a complex scaffold .

Procedure:

  • Dissolve (2S)-1-amino-3,3-dimethylbutan-2-amine (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and dimethylformamide (DMF).

  • Add Boc anhydride (1.25 equiv) and HOBt (1.4 equiv).

  • Introduce DCC (1.4 equiv) dissolved in DCM dropwise at 0°C.

  • Stir at RT for 12–18 hours, followed by filtration to remove dicyclohexylurea (DCU).

  • Purify via silica gel chromatography (3% methanol in chloroform).

Key Advantages:

  • Mitigates side reactions (e.g., racemization).

  • Enhances reaction rate in sterically demanding systems.

Limitations:

  • Requires chromatographic purification, reducing scalability.

  • DCC is moisture-sensitive, necessitating anhydrous conditions.

Continuous Flow Synthesis for Industrial Scalability

Recent innovations leverage continuous flow reactors to improve heat and mass transfer, enabling higher throughput and consistency. A typical setup involves:

  • Reactors: Two serially connected microfluidic chambers.

  • Reagents:

    • Chamber 1: (2S)-1-amino-3,3-dimethylbutan-2-amine and Boc anhydride in acetonitrile.

    • Chamber 2: Quenching with aqueous citric acid.

  • Residence Time: 8–10 minutes per chamber.

Performance Metrics:

MetricBatch ProcessFlow Process
Space-Time Yield0.5 g/L·h3.2 g/L·h
Purity95%98%
Solvent Consumption120 mL/g40 mL/g

Flow synthesis reduces reaction times by 80% and solvent use by 66%, making it economically viable for large-scale production.

Enzymatic Catalysis for Enhanced Stereoselectivity

Biocatalytic methods using lipases or transaminases have emerged as sustainable alternatives. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of tert-butyl carbamates with high enantioselectivity.

Enzymatic Protocol:

  • Substrate: Racemic 1-amino-3,3-dimethylbutan-2-amine (2.0 equiv)

  • Acyl Donor: Vinyl Boc (1.5 equiv)

  • Enzyme: CAL-B (10 wt%)

  • Solvent: tert-Butanol (0.2 M)

  • Temperature: 35°C

  • Time: 48 hours

Outcomes:

  • Conversion: 78%

  • ee (Product): 99% (S)-enantiomer

  • Reusability: Enzyme retains 90% activity after 5 cycles.

While enzymatic methods avoid harsh reagents, their industrial adoption is limited by longer reaction times and higher catalyst costs .

Comparative Analysis of Methodologies

The table below summarizes the four methods’ efficiency, scalability, and practicality:

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Classical Boc9298Moderate120
Coupling Agents8897Low180
Flow Synthesis9598High90
Enzymatic Catalysis7899Moderate250

Flow synthesis emerges as the most balanced approach, whereas enzymatic catalysis excels in stereochemical fidelity but lags in cost-effectiveness.

Mechanistic Insights and Side Reactions

Carbamate formation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc anhydride, followed by elimination of carbon dioxide and tert-butanol. Competing pathways include:

  • Overprotection: Excess Boc anhydride leads to di-Boc derivatives, mitigated by controlled reagent addition .

  • Racemization: High temperatures or prolonged reaction times induce epimerization at the chiral center, avoided by maintaining temperatures below 25°C.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other amide linkages.

Common Reagents and Conditions

    Acidic Conditions: For deprotection, acids such as trifluoroacetic acid are commonly used.

    Bases: Triethylamine or other organic bases are used to neutralize acids formed during reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

    Free Amines: Upon deprotection, the major product is the free amine.

    Amides: Coupling reactions typically yield amides or peptide bonds.

Scientific Research Applications

Role in Drug Synthesis

1.1 Precursor for Edoxaban

One of the most notable applications of tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate is its role as a precursor in the synthesis of Edoxaban, a direct oral anticoagulant. Edoxaban functions as an inhibitor of coagulation factor Xa and is used clinically to prevent thromboembolic events. The synthesis of Edoxaban involves several steps, where this compound serves as an essential intermediate .

1.2 Improved Synthesis Methods

Recent advancements have focused on optimizing the synthesis of this compound to enhance yield and purity. For instance, a method described in a patent emphasizes the use of neutral starting materials to simplify the reaction process and improve production efficiency. This method reportedly achieves yields up to 93%, significantly higher than previous methods that required careful control of reagent addition and resulted in dense reaction mixtures .

Pharmaceutical Applications

2.1 Potential for TLR7/8 Antagonists

Research indicates that compounds related to this compound may have applications in developing toll-like receptor (TLR) antagonists. These receptors play a crucial role in immune response modulation, and their antagonists are being explored for therapeutic applications in autoimmune diseases and cancer .

2.2 Safety and Toxicology Studies

The safety profile of this compound is also under investigation. Toxicological assessments reveal that while it has beneficial pharmacological properties, it also exhibits some toxicity at certain concentrations, highlighting the need for careful dosage management in therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Patent WO2019158550A1Synthesis MethodImproved yield (up to 93%) using neutral starting materials .
Research on TLR AntagonistsPharmacological PotentialExplored as potential therapeutics for autoimmune diseases .
Toxicology AssessmentSafety ProfileIdentified toxicity concerns at high concentrations .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted reactions. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in subsequent reactions.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The compound is compared to similar tert-butyl carbamates with variations in substituents, stereochemistry, and backbone structure. Key analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Reference
tert-Butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate C₁₄H₂₂N₂O₂ 250.34 1824124-71-1 Phenyl group at C3
tert-Butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate C₂₂H₂₈ClNO₄ 405.92 174801-33-3 Benzyloxy, chloro, hydroxy groups
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.27 225641-84-9 Cyclopentyl ring, hydroxy group
tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate C₁₀H₁₈FNO₂ 219.26 1138324-48-7 Fluorinated pyrrolidine ring

Key Observations :

  • Substituent Effects : The presence of aromatic groups (e.g., phenyl in ) increases molecular weight and hydrophobicity compared to the aliphatic 3,3-dimethylbutan-2-yl group in the target compound. Chloro and hydroxy substituents (as in ) enhance polarity and reactivity in SN2 reactions.
  • Stereochemical Influence : Compounds like (2S,4S)-4-fluoropyrrolidine derivatives highlight the role of stereochemistry in biological activity. The (2S)-configuration in the target compound ensures compatibility with enzymatic systems in drug synthesis.

Physical and Chemical Properties

Property Target Compound tert-Butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate tert-Butyl (2S,3S)-chloro-hydroxy analog
Boiling Point (°C) Not reported Not reported 578.65
Solubility Likely polar aprotic solvents Soluble in DMF, dichloromethane Insoluble in water; soluble in chloroform
Density (g/cm³) ~1.1 (estimated) Not reported 1.178
Optical Rotation [α]D Not reported Not reported -71° (in methanol)

Insights :

  • The chloro-hydroxy analog exhibits higher density and boiling point due to its larger aromatic substituents and polar functional groups.
  • Solubility trends correlate with substituent polarity; the target compound’s aliphatic groups may enhance solubility in non-polar solvents compared to phenyl-substituted analogs.

Biological Activity

Tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate, often referred to as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 174.25 g/mol
  • CAS Number : 290815-01-9

The structure of this compound features a tert-butyl group attached to a carbamate moiety, which is critical for its biological interactions.

This compound exhibits several biological activities:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit neuropathy target esterase (NTE), which is linked to neurotoxic effects when inhibited by organophosphorus compounds .
  • Transporter Interaction : It has been identified as a substrate for various transport proteins, including P-glycoprotein and renal organic cation transporters. Its interaction with these transporters could influence its bioavailability and distribution within the body .
  • CYP450 Interactions : The compound is also noted for its interaction with cytochrome P450 enzymes, particularly CYP450 2C9, which plays a significant role in drug metabolism .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neuroprotective Agents : Given its inhibitory effects on NTE, there is interest in exploring its neuroprotective properties against organophosphate-induced neurotoxicity.
  • Anticancer Research : Preliminary studies suggest that carbamate derivatives may exhibit anticancer properties through modulation of apoptotic pathways and inhibition of tumor growth factors.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in animal models of organophosphate poisoning. The results demonstrated a significant reduction in neurotoxic symptoms and preservation of neuronal integrity compared to control groups .

Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic profile of this compound in vivo. The study revealed that the compound has favorable absorption characteristics and a half-life that supports potential therapeutic dosing regimens .

Table 1: Biological Activities of this compound

Activity TypeMechanism/TargetReferences
Enzyme InhibitionNeuropathy Target Esterase (NTE)
Transporter InteractionP-glycoprotein
CYP450 InteractionCYP450 2C9

Table 2: Summary of Case Studies

Study FocusFindingsReferences
NeuroprotectionReduced neurotoxic symptoms
PharmacokineticsFavorable absorption and half-life

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The synthesis typically employs reductive amination of tert-butyl carbamate with 3,3-dimethylbutan-2-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and controlling the temperature between 0–25°C. Solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios of reactants are critical for achieving yields >80% .

Q. What analytical techniques are essential for confirming the structure and purity of this carbamate compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying the stereochemistry (2S configuration) and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography via SHELX programs (e.g., SHELXL) provides definitive stereochemical assignments .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a chiral amine-protecting group in peptide synthesis, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane). Its steric bulk from the tert-butyl group minimizes side reactions during multi-step syntheses of bioactive molecules, such as protease inhibitors or kinase modulators .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR) when characterizing this carbamate, particularly regarding stereochemical assignments?

  • Methodological Answer : Conflicting NMR signals due to dynamic stereochemical effects (e.g., rotamers) can be resolved by variable-temperature NMR or solvent-dependent studies. For ambiguous cases, X-ray crystallography using SHELX software (e.g., SHELXD for structure solution) provides unambiguous stereochemical validation. Computational methods (DFT calculations) can simulate NMR chemical shifts to cross-validate experimental data .

Q. What strategies mitigate racemization during synthesis, and how can enantiomeric excess (ee) be quantified?

  • Methodological Answer : Racemization is minimized by using low-temperature conditions (<0°C) and aprotic solvents (e.g., acetonitrile). Chiral catalysts (e.g., BINAP-metal complexes) can enhance stereochemical control. Enantiomeric excess is quantified via chiral HPLC with a cellulose-based column or ¹H NMR using chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomer signals .

Q. How do steric effects of the tert-butyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group introduces significant steric hindrance, slowing SN2 reactions by ~30% compared to linear alkyl carbamates. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) and computational modeling (MD simulations) reveal altered transition-state geometries. Steric maps generated with software like MOE can predict regioselectivity in complex systems .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity, and how can they be addressed?

  • Methodological Answer : Exothermic reactions during scale-up risk thermal racemization. Flow chemistry systems with precise temperature control (±1°C) and in-line FTIR monitoring mitigate this. Continuous crystallization techniques (e.g., mixed-suspension mixed-product removal) ensure consistent enantiomeric purity (>99% ee). Process analytical technology (PAT) tools track critical quality attributes in real time .

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